Isopulegol
Overview
Description
Synthesis Analysis
Isopulegol is synthesized from citronellal, a common starting material, utilizing various catalysts and techniques to yield isopulegol with high selectivity and efficiency. Methods include the use of mesoporous molecular sieves, zeolites, and metal fluorides as catalysts, highlighting the diverse approaches to optimize yield and selectivity towards isopulegol production. The synthesis approaches also extend to green methodologies, employing solid supported catalysts and solvent-free conditions to enhance sustainability and efficiency in isopulegol production (Štekrová et al., 2017).
Molecular Structure Analysis
Isopulegol's molecular structure facilitates its inclusion in β-cyclodextrin, forming stable molecular complexes. This inclusion enhances isopulegol's solubility and presents a structure conducive to further chemical modifications and applications. The studies involving cyclodextrins demonstrate the compound's ability to form inclusion complexes, particularly with β-cyclodextrin, allowing for increased water solubility and potential for drug delivery systems (Ceborska et al., 2013).
Chemical Reactions and Properties
Isopulegol's chemical reactivity is highlighted through its interactions with various reagents and catalysts, leading to the formation of different compounds. For instance, its reaction with sulfuryl chloride under specific conditions results in a mixture of chlorinated compounds, demonstrating its susceptibility to radical-induced fragmentation. Furthermore, isopulegol serves as a chiral building block for the synthesis of bioactive agents, underlining its versatility and importance in synthetic chemistry (Bulliard et al., 1989).
Physical Properties Analysis
The physical mixture, paste method, and slurry complexation studies reveal the formation of inclusion complexes with cyclodextrins, affecting isopulegol's physical properties like solubility. These complexes exhibit distinct physical characteristics, such as new solid phases suggested by X-ray diffraction, highlighting the transformation in isopulegol's physical state upon complexation (Menezes et al., 2016).
Chemical Properties Analysis
Isopulegol's chemical properties, such as its ability to form inclusion complexes with cyclodextrins, significantly enhance its bioavailability and solubility. These properties are crucial for its potential medical applications, as they facilitate the compound's interaction with biological systems and increase its therapeutic efficacy. The formation of inclusion complexes with β-cyclodextrin, in particular, has been shown to improve isopulegol's pharmacological properties, suggesting its suitability for drug delivery and therapeutic applications (Ramos et al., 2020).
Scientific Research Applications
-
Central Nervous System Activity
- Application : Isopulegol has been studied for its effects on the central nervous system.
- Results : The outcomes of these studies are not specified in the source.
-
Anti-Inflammatory Activity
-
Enhancing Drug Solubility and Bioavailability
- Application : Isopulegol has been used to enhance drug solubility and bioavailability.
- Results : The outcomes of these studies are not specified in the source.
-
Transdermal Drug Delivery
- Application : Isopulegol has been used in transdermal drug delivery systems.
- Results : The outcomes of these studies are not specified in the source.
-
Role in Total Synthesis of Bioactive Agents
- Application : Isopulegol has been used in the total synthesis of bioactive agents.
- Results : The outcomes of these studies are not specified in the source.
-
Antinociceptive Effects
- Application : Isopulegol has been studied for its antinociceptive effects.
- Results : The outcomes of these studies are not specified in the source.
-
Stereoselective Synthesis of Bi- and Trifunctional Chiral Compounds
- Application : Isopulegol has been used in the stereoselective synthesis of bi- and trifunctional chiral compounds .
- Methods : Nucleophilic addition of primary amines towards (+)-α-methylene-γ-butyrolactone was accomplished, followed by reduction of the obtained β-aminolactones to provide aminodiols in highly stereoselective reactions . Epoxidation of (−)-isopulegol and subsequent oxirane ring opening with primary amines resulted in N-substituted aminodiols .
- Results : The antimicrobial activity and antioxidant property, measuring DPPH˙ free radical scavenging activity of aminodiol and aminotriol derivatives as well as di-, tri- and tetraols were also explored .
-
Key Intermediate in the Synthesis of (−)-Menthol
-
Potential Benefits in Cannabis Products
- Application : Research suggests that Isopulegol may have potential benefits when consumed through cannabis products .
- Results : Studies have shown that this terpene can relax your airways and reduce inflammation, both of which can benefit people with asthma or respiratory issues. It also has antifungal properties, which can help ward off certain fungi or yeast infections .
-
Synthesis of Natural Product (−)-Isopiperitenone
-
Synthesis of Medicinally Important Octahydro-2H-Chromen-4-ol Derivatives
-
Synthesis of Aminodiols and Aminotriols
- Application : Isopulegol has been used in the stereoselective synthesis of aminodiols and aminotriols .
- Methods : Nucleophilic addition of primary amines towards (+)-α-methylene-γ-butyrolactone was accomplished, followed by reduction of the obtained β-aminolactones to provide aminodiols in highly stereoselective reactions . Epoxidation of (−)-isopulegol and subsequent oxirane ring opening with primary amines resulted in N-substituted aminodiols .
- Results : The antimicrobial activity and antioxidant property, measuring DPPH˙ free radical scavenging activity of aminodiol and aminotriol derivatives as well as di-, tri- and tetraols were also explored .
properties
IUPAC Name |
5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTMANIQRDEHIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044461 | |
Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour | |
Record name | Isopulegol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in oils, miscible (in ethanol) | |
Record name | Isopulegol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.904-0.913 | |
Record name | Isopulegol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Isopulegol | |
CAS RN |
7786-67-6, 89-79-2 | |
Record name | 5-Methyl-2-(1-methylethenyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7786-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786676 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopulegol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanol, 5-methyl-2-(1-methylethenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3044461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isopulegol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.764 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | p-Menth-8-en-3-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.